molecular formula C35H41NO6S2 B13035689 (+-)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- CAS No. 263842-68-8

(+-)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-

Cat. No.: B13035689
CAS No.: 263842-68-8
M. Wt: 635.8 g/mol
InChI Key: VPJCWKONLYRNCV-UHFFFAOYSA-N
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Description

(±)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide group, a pyran ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- typically involves multi-step organic reactions. The synthetic route may include:

  • Formation of the benzenesulfonamide group through sulfonation and subsequent amide formation.
  • Construction of the pyran ring via cyclization reactions.
  • Introduction of the hydroxyphenyl and cyclopentyl groups through substitution reactions.
  • Final assembly of the compound through coupling reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(±)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (±)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

    Pyran derivatives: Compounds with similar pyran rings but different functional groups.

    Hydroxyphenyl derivatives: Compounds with similar hydroxyphenyl groups but different core structures.

Uniqueness

(±)-Benzenesulfonamide, N-(4-((6-cyclopentyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

263842-68-8

Molecular Formula

C35H41NO6S2

Molecular Weight

635.8 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[2-cyclopentyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]benzenesulfonamide

InChI

InChI=1S/C35H41NO6S2/c1-23-20-31(28(34(2,3)4)21-29(23)36-44(40,41)27-12-6-5-7-13-27)43-32-30(38)22-35(42-33(32)39,25-10-8-9-11-25)19-18-24-14-16-26(37)17-15-24/h5-7,12-17,20-21,25,36-38H,8-11,18-19,22H2,1-4H3

InChI Key

VPJCWKONLYRNCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C5CCCC5)O

Origin of Product

United States

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